6-(4-Piperidinyl)-3-pyridazinamine
Description
6-(4-Piperidinyl)-3-pyridazinamine is a heterocyclic compound featuring a pyridazinamine core (a six-membered ring with two adjacent nitrogen atoms) substituted at the 6-position with a 4-piperidinyl group. Piperidinyl-substituted pyridazinamines are of interest in medicinal chemistry due to their ability to interact with biological targets, such as neurotransmitter receptors and enzymes, often influencing central nervous system (CNS) activity . For instance, compounds with similar frameworks have demonstrated antipsychotic properties (e.g., heteropentalenes in ) or receptor antagonism (e.g., GABAA antagonists in ).
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-piperidin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C9H14N4/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7/h1-2,7,11H,3-6H2,(H2,10,13) |
InChI Key |
DJHIRNDSJKKHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NN=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Piperidinyl)-3-pyridazinamine typically involves the formation of the pyridazine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids to form the pyridazine ring. Subsequent substitution reactions introduce the piperidine group.
Industrial Production Methods
Industrial production of this compound may utilize continuous-flow synthesis techniques to enhance efficiency and yield. For example, the reductive amination of appropriate precursors in a micro fixed-bed reactor can be employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-(4-Piperidinyl)-3-pyridazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
6-(4-Piperidinyl)-3-pyridazinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Piperidinyl)-3-pyridazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula C₉H₁₅N₃.
Key Differences and Research Implications
Substituent Effects on Bioactivity: 4-Piperidinyl vs. 4-Methoxyphenyl: The 4-piperidinyl group (as in the target compound) may enhance CNS penetration due to its basicity and lipophilicity, whereas the 4-methoxyphenyl group in 6-(4-Methoxyphenyl)-3-pyridazinamine confers GABAA receptor antagonism, likely through steric and electronic interactions with the receptor’s binding pocket . Piperidinyl vs. Piperazinyl derivatives are common in antipsychotics and antidepressants .
Pharmacokinetic Considerations: The trifluoromethyl group in the compound from enhances metabolic stability and bioavailability compared to non-fluorinated analogs . The oxan-4-yl (tetrahydropyran) group in 6-(Oxan-4-yl)-pyridazin-3-amine increases steric bulk and may reduce CNS activity due to decreased membrane permeability .
Synthetic and Commercial Accessibility: Compounds like 6-(4-Fluorophenyl)-3-pyridazinamine () are commercially available at high purity (95–97%), suggesting their utility as intermediates in drug discovery.
Structural Similarities to Marketed Drugs
- This highlights the therapeutic relevance of piperidinyl motifs in CNS-targeting drugs .
- Fentanyl Analogs (): The piperidinyl core is a key feature of fentanyl-like opioids, underscoring the structural versatility of piperidine derivatives in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
